molecular formula C19H22O2 B14739896 Heptadeca-2,8,10,16-tetraen-4,6-diynyl acetate CAS No. 5059-56-3

Heptadeca-2,8,10,16-tetraen-4,6-diynyl acetate

Katalognummer: B14739896
CAS-Nummer: 5059-56-3
Molekulargewicht: 282.4 g/mol
InChI-Schlüssel: SSVVJPYTBYRAMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Heptadeca-2,8,10,16-tetraen-4,6-diynyl acetate is a chemical compound with the molecular formula C19H22O2 and a molecular weight of 282.377 g/mol . It is characterized by its unique structure, which includes multiple double and triple bonds, making it a compound of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of heptadeca-2,8,10,16-tetraen-4,6-diynyl acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of intermediate compounds through reactions such as alkylation, acetylation, and coupling reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as distillation and chromatography, is essential to achieve the required quality standards for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Heptadeca-2,8,10,16-tetraen-4,6-diynyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce more saturated hydrocarbons .

Wissenschaftliche Forschungsanwendungen

Heptadeca-2,8,10,16-tetraen-4,6-diynyl acetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of heptadeca-2,8,10,16-tetraen-4,6-diynyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple double and triple bonds allow it to participate in various chemical reactions within biological systems, potentially leading to the modulation of metabolic pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Heptadeca-2,8,10,16-tetraen-4,6-diynyl alcohol: Similar in structure but with a hydroxyl group instead of an acetate group.

    Heptadeca-2,8,10,16-tetraen-4,6-diynyl methyl ether: Similar but with a methyl ether group.

Uniqueness

Heptadeca-2,8,10,16-tetraen-4,6-diynyl acetate is unique due to its specific combination of double and triple bonds along with the acetate functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

5059-56-3

Molekularformel

C19H22O2

Molekulargewicht

282.4 g/mol

IUPAC-Name

heptadeca-2,8,10,16-tetraen-4,6-diynyl acetate

InChI

InChI=1S/C19H22O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19(2)20/h3,8-11,16-17H,1,4-7,18H2,2H3

InChI-Schlüssel

SSVVJPYTBYRAMR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCC=CC#CC#CC=CC=CCCCCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.